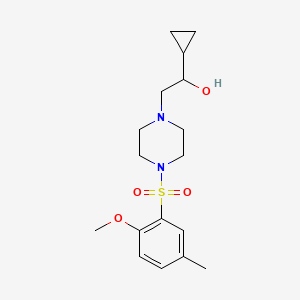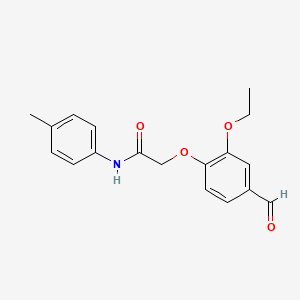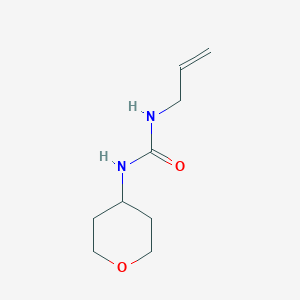![molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6](/img/structure/B2741242.png)
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-cyano-4H-chromenes and polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are structural core motifs that have received increasing attention due to their potential pharmacological properties . They are important heterocyclic compounds with a wide range of interesting biological activities .
Synthesis Analysis
A common synthetic method for these types of compounds involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Another method involves heating the mixture of an acetophenone oxime, aldehyde, and malononitrile without any catalyst under solvent-free conditions .Molecular Structure Analysis
The pyridine nucleus is an important class of nitrogen-containing heterocyclic compounds. It is widespread in natural products and is also broadly used in medicinal chemistry and drug synthesis .Chemical Reactions Analysis
The most common synthetic method involves the condensation of chalcone or carbonyl compounds with malononitrile and ammonium acetate by conventional heating in the presence of different catalysts .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound is involved in the synthesis and structural analysis of heterocyclic compounds. For example, research by Ganapathy et al. (2015) has explored the crystal structure of a similar compound, highlighting its potential in the development of novel molecules through X-ray crystallography. This work is crucial for understanding the physical and chemical properties of heterocyclic compounds, which can have various applications in medicinal chemistry and material science (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Peptide Synthesis
2-Pyridyl esters, closely related to the compound of interest, are utilized in peptide synthesis. Dutta and Morley (1971) have reported that 2-pyridyl esters of N-acyl-amino-acids are highly effective in solid-phase peptide synthesis, as well as in the synthesis of O-peptides and depsipeptides. These findings underscore the significance of such compounds in the advancement of peptide synthesis techniques, offering more efficient and stable methods for producing peptides (Dutta & Morley, 1971).
Building Libraries of Skeletally Diverse Scaffolds
Jayarajan and Vasuki (2012) have contributed to the field by synthesizing libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds. Utilizing novel heterocyclic active methylene compounds as building blocks, their research highlights an efficient and eco-friendly strategy for diversity-oriented synthesis. This approach is fundamental for the discovery of new bioactive molecules with potential applications in drug discovery and development (Jayarajan & Vasuki, 2012).
Green Chemistry in Synthesis
The methodology of "green" chemistry in synthesizing substituted 2-aminopyrans (pyridine)-3-carbonitriles has been extensively studied. This mini-review covers the literature from the last decade on the green synthesis of these compounds, emphasizing multicomponent condensation and the use of eco-friendly catalysts and solvents. The adoption of green chemistry principles in the synthesis of heterocyclic compounds is vital for reducing environmental impact and enhancing sustainability in chemical manufacturing processes (ChemChemTech, 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTRPZNDLISFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC=N2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)







![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)